molecular formula C17H23N3 B6318241 Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 207909-16-8

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%

Cat. No. B6318241
CAS RN: 207909-16-8
M. Wt: 269.4 g/mol
InChI Key: ILUGGHXGPIVQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% (CPA-95) is a cyclic organic compound and a derivative of the amine group. It is a colorless to light yellow liquid, with a characteristic odor and a boiling point of 160-162°C. CPA-95 is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is used in a variety of applications including the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals.

Mechanism of Action

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is an organic compound, and its mechanism of action is not fully understood. It is believed to act as an intermediate in the synthesis of various compounds, and it is also believed to act as a catalyst in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% are not fully understood. However, it is believed to act as an intermediate in the synthesis of various compounds, and it is also believed to act as a catalyst in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% has been used in the synthesis of various pharmaceuticals, agricultural chemicals, and other specialty chemicals.

Advantages and Limitations for Lab Experiments

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is a useful reagent for laboratory experiments. It is relatively stable and has a low boiling point, which makes it easy to handle and store. In addition, it is a relatively inexpensive reagent, making it a cost-effective choice for many laboratory experiments. However, Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is a highly reactive compound and should be handled with caution. It should be stored in a cool, dry place, and should be handled with appropriate safety equipment.

Future Directions

For Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research is needed to explore the potential of Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% in the synthesis of novel heterocyclic compounds and in the synthesis of peptides and peptidomimetics. Additionally, further research is needed to explore the potential of Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% in the synthesis of agricultural chemicals and other specialty chemicals. Finally, further research is needed to explore the potential of Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% in the synthesis of novel drugs and other pharmaceuticals.

Synthesis Methods

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is synthesized by the reaction of cycloheptanone with ethyl 3-(2H-pyrazol-3-yl)benzoate. The reaction is carried out in a solvent such as ethanol or methanol, and is catalyzed by a base such as sodium carbonate or potassium carbonate. The reaction is generally carried out at temperatures between 60 and 80°C, and the reaction time is typically 3-4 hours. The product is then isolated by distillation, and the purity of the product is determined by HPLC.

Scientific Research Applications

Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. It has also been used as a starting material for the synthesis of novel heterocyclic compounds. In addition, Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% has been used as a reagent in the synthesis of various peptides, peptidomimetics, and other biologically active compounds.

properties

IUPAC Name

N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-4-9-16(8-3-1)18-13-14-6-5-7-15(12-14)17-10-11-19-20-17/h5-7,10-12,16,18H,1-4,8-9,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUGGHXGPIVQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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